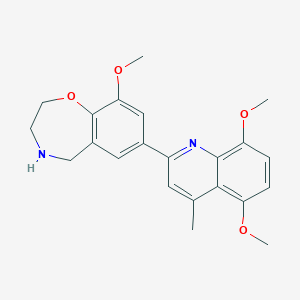![molecular formula C15H11N3S B5942603 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5942603.png)
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of indole, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole and thieno derivatives under specific conditions. For example, the reaction of indole-3-carbaldehyde with thieno[2,3-d]pyrimidine derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thieno rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole ring structure.
Thieno derivatives: Thieno[2,3-d]pyrimidine and its analogs.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine.
Uniqueness
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-9-7-19-15-13(9)14(17-8-18-15)11-3-2-4-12-10(11)5-6-16-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZPTYTLVFYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(10-oxo-3,9-diazaspiro[5.6]dodec-3-yl)carbonyl]benzonitrile](/img/structure/B5942521.png)
![(4S)-4-amino-N-methyl-1-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]-L-prolinamide](/img/structure/B5942525.png)
![6-{[3-(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5942528.png)
![5-methyl-N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B5942531.png)
![N-benzyl-N-ethyl-5-[(3-hydroxypiperidin-1-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5942543.png)
![2-(1-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}pyrrolidin-2-yl)pyridine](/img/structure/B5942548.png)

![(4R)-4-amino-1-({1-[(4-methoxyphenyl)amino]cyclohexyl}carbonyl)-N-methyl-L-prolinamide](/img/structure/B5942567.png)
![(2S,4R)-4-amino-N-ethyl-1-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B5942575.png)
![methyl 2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoate hydrochloride](/img/structure/B5942583.png)
![(4S)-4-amino-N-isopropyl-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-L-prolinamide](/img/structure/B5942588.png)
![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}benzonitrile](/img/structure/B5942604.png)
![(2S,4S)-4-amino-N-isopropyl-1-[(6-methylquinolin-4-yl)carbonyl]pyrrolidine-2-carboxamide](/img/structure/B5942615.png)
![(2S,4S)-4-amino-N,N-diethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]pyrrolidine-2-carboxamide](/img/structure/B5942621.png)
